Phenyl(1H-1,2,4-triazol-1-yl)methanone
Description
Phenyl(1H-1,2,4-triazol-1-yl)methanone (CAS: 79745-99-6) is a heterocyclic compound featuring a phenyl group connected to a 1,2,4-triazole ring via a ketone bridge. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming hydrogen bonds and its role as a bioisostere for amide or ester functionalities . The compound’s synthetic accessibility and tunable substituents make it a valuable intermediate for developing enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.
Properties
CAS No. |
60718-51-6 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
phenyl(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(12-7-10-6-11-12)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FWEQRXBSFLCUJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=NC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound 41a: (5-Amino-3-(isoquinolin-1-yl)-1H-1,2,4-triazol-1-yl)(phenyl)methanone ()
- Structural Difference: Incorporates an amino group at position 5 and an isoquinoline substituent at position 3 of the triazole.
- Impact: The amino group enhances hydrogen-bonding capacity, while the isoquinoline moiety increases π-π stacking interactions, improving selectivity for Factor XIIa inhibition (IC₅₀ = 0.8 nM vs. 3.2 nM for the parent compound) .
- Analytical Data : HRMS (APCI): m/z = 366.1321 (calc. 366.1349); HPLC purity: 96.7% .
Compound 15: (3-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)(2-benzyl-4-cyclopentylpiperazin-1-yl)methanone ()
- Structural Difference : A benzylsulfonyl group at position 3 and a piperazine substituent.
- Impact : The sulfonyl group enhances metabolic stability, while the piperazine ring improves solubility (logP = 2.1 vs. 3.5 for the parent compound). However, steric bulk reduces binding affinity for serine proteases by ~40% compared to simpler analogs .
Backbone Modifications
Compound 8j: (p-Tolyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone ()
- Structural Difference : Incorporates a thiadiazole ring and trimethoxyphenyl groups.
- Impact : The thiadiazole-thiadiazole hybrid exhibits enhanced antiproliferative activity against lung cancer (IC₅₀ = 1.64 µM) due to dual EGFR/HER2 inhibition, outperforming triazole-only analogs (IC₅₀ = 3.2–5.7 µM) .
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone ()
- Structural Difference: Replaces the methanone bridge with an ethanone group.
- Impact: The ethanone linker reduces planarity, altering crystal packing (space group P2₁/c vs. P1 for the parent) and decreasing melting point by 18°C .
Electronic and Steric Effects
Compound 16: (3-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)(2,4-dibenzylpiperazin-1-yl)methanone ()
- Electronic Impact : The benzylsulfonyl group withdraws electron density, reducing triazole basicity (pKa = 4.1 vs. 6.3 for the parent), which weakens interactions with catalytic lysine residues in kinases .
Compound 20: (S)-[(2-Benzyl-4-(isopropylsulfonyl)piperazin-1-yl)(3-(benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanone] ()
- Steric Impact : The isopropylsulfonyl group introduces steric hindrance, reducing binding to off-target carbonic anhydrases (Ki = 12 nM vs. 0.8 nM for the parent) .
Q & A
Basic Question: What are the optimized synthetic routes for Phenyl(1H-1,2,4-triazol-1-yl)methanone, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a triazole derivative with a benzoyl group. Key steps include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) to facilitate nucleophilic substitution.
- Reaction time and temperature : Prolonged reflux (4–6 hours) in polar aprotic solvents like DMF or DMSO improves yields (34–36% as in ).
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity.
Variations in substituents (e.g., methylthio or nitro groups on the phenyl ring) require tailored conditions, as seen in derivatives with differing yields ( ).
Basic Question: How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.4–8.9 ppm for aromatic protons in ) confirm substituent positions and electronic environments.
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in crystallographic reports ( ).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 440 [M+H]⁺ in ).
- Elemental analysis : Matches calculated vs. experimental C, H, N, and S percentages to confirm purity.
Advanced Question: How can researchers resolve contradictions in spectral data or elemental analysis results?
Methodological Answer:
Discrepancies (e.g., in sulfur content: 7.30% calculated vs. 8.37% observed in ) require systematic validation:
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., PubChem’s InChI key ).
- Error analysis : Apply statistical methods (e.g., standard deviation calculations from ) to identify systematic vs. random errors.
- Alternative techniques : Use XPS for elemental quantification or DFT simulations to model electronic environments.
Advanced Question: What methodologies are used to evaluate its biological activity, particularly in anticancer or antimicrobial contexts?
Methodological Answer:
- In vitro assays : Measure IC₅₀ values via MTT assays (e.g., 0.17–2.98 µM for triazole-thiadiazole hybrids in ).
- Molecular docking : Simulate binding to target proteins (e.g., epidermal growth factor receptor kinase) using AutoDock Vina.
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy groups enhance activity; ).
Advanced Question: How do substituents on the phenyl or triazole rings influence reactivity and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase electrophilicity, enhancing nucleophilic attack susceptibility ( ).
- Hydrophobic substituents (e.g., -CH₃): Improve membrane permeability, critical for antifungal activity ( ).
- Steric effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) can hinder binding but improve selectivity.
Advanced Question: What computational tools are recommended for predicting physicochemical properties or reaction pathways?
Methodological Answer:
- DFT calculations : Gaussian 09 or ORCA to model transition states and optimize geometries (referenced in ).
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity.
- Retrosynthetic analysis : Tools like Synthia™ or free databases (Reaxys) propose synthetic routes based on existing protocols ( ).
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